molecular formula C32H59N7O10S2 B12523019 L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine CAS No. 652143-22-1

L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine

Cat. No.: B12523019
CAS No.: 652143-22-1
M. Wt: 766.0 g/mol
InChI Key: DGWFKMUITFNMNW-UUBZFABMSA-N
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Description

L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine is a peptide composed of eight amino acids: methionine, leucine, threonine, serine, alanine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Mutagenic oligonucleotides and DNA polymerases for site-directed mutagenesis.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymatic activity, alter gene expression, or affect signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Methionyl-L-methionyl-L-leucyl-L-threonyl-L-seryl-L-alanyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specific biological processes, making it valuable for targeted research and applications.

Properties

CAS No.

652143-22-1

Molecular Formula

C32H59N7O10S2

Molecular Weight

766.0 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C32H59N7O10S2/c1-9-17(4)24(32(48)49)38-26(42)18(5)34-30(46)23(15-40)37-31(47)25(19(6)41)39-29(45)22(14-16(2)3)36-28(44)21(11-13-51-8)35-27(43)20(33)10-12-50-7/h16-25,40-41H,9-15,33H2,1-8H3,(H,34,46)(H,35,43)(H,36,44)(H,37,47)(H,38,42)(H,39,45)(H,48,49)/t17-,18-,19+,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

DGWFKMUITFNMNW-UUBZFABMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCSC)N

Origin of Product

United States

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